molecular formula C7H6N4O2 B13116489 6-Amino-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione CAS No. 91673-75-5

6-Amino-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione

Katalognummer: B13116489
CAS-Nummer: 91673-75-5
Molekulargewicht: 178.15 g/mol
InChI-Schlüssel: CITFPCNNFVNHBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Aminopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is a heterocyclic compound with the molecular formula C7H6N4O It features a pyrido-pyrazine core structure, which is a fused ring system containing both pyridine and pyrazine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The cyclization process involves the acetyl methyl group and the amide carbonyl moiety, leading to the formation of the desired pyrido-pyrazine structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Analyse Chemischer Reaktionen

Types of Reactions

6-Aminopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrido-pyrazine core.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Wissenschaftliche Forschungsanwendungen

6-Aminopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Aminopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, kinase inhibitors derived from this compound can bind to the ATP-binding site of kinases, thereby blocking their activity and affecting cell signaling pathways . The exact mechanism can vary depending on the specific derivative and its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Aminopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is unique due to its specific ring structure and the presence of an amino group, which can be further modified to create a variety of derivatives with different properties and activities. This versatility makes it a valuable compound in both research and industrial applications.

Eigenschaften

CAS-Nummer

91673-75-5

Molekularformel

C7H6N4O2

Molekulargewicht

178.15 g/mol

IUPAC-Name

6-amino-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

InChI

InChI=1S/C7H6N4O2/c8-4-2-1-3-5(10-4)11-7(13)6(12)9-3/h1-2H,(H,9,12)(H3,8,10,11,13)

InChI-Schlüssel

CITFPCNNFVNHBA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC2=C1NC(=O)C(=O)N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.